molecular formula C18H19NO3 B2366295 {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1794781-58-0

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2366295
CAS No.: 1794781-58-0
M. Wt: 297.354
InChI Key: KIEOXBDTYUGMNJ-UHFFFAOYSA-N
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Description

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoate ester linked to an amino group substituted with a 4-ethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method involves the reaction of benzoic acid with 4-ethylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield. For example, the reaction can be performed using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Chemical Reactions Analysis

Types of Reactions

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted benzoate ester.

Scientific Research Applications

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a similar amide linkage.

    N-Benzylbenzamide: Contains a benzyl group instead of a 4-ethylbenzyl group.

    Ethyl 4-aminobenzoate: Contains an amino group directly attached to the benzene ring.

Uniqueness

{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is unique due to the presence of the 4-ethylbenzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-14-8-10-15(11-9-14)12-19-17(20)13-22-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOXBDTYUGMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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